molecular formula C24H45AlO6 B1619665 Aluminium 2-ethylhexanoate CAS No. 3002-63-9

Aluminium 2-ethylhexanoate

Cat. No.: B1619665
CAS No.: 3002-63-9
M. Wt: 456.6 g/mol
InChI Key: SHUVPCZKRKOKMU-UHFFFAOYSA-K
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Description

Aluminium 2-ethylhexanoate is an organometallic compound with the chemical formula C16H31AlO5. It is a white powder or crystalline substance that is moderately soluble in organic solvents such as ether and alcohol. This compound is known for its good thermal stability and antioxidant properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium 2-ethylhexanoate can be synthesized through the reaction of aluminium hydroxide with 2-ethylhexanoic acid. The reaction typically requires controlled temperature conditions and the presence of a dry nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods: In industrial settings, this compound is often produced using a low-temperature atmospheric-pressure chemical vapor deposition method. This process involves heating this compound at temperatures between 280-300°C, where the generated gas is carried by nitrogen gas .

Chemical Reactions Analysis

Types of Reactions: Aluminium 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aluminium oxide.

    Substitution: It can participate in substitution reactions with other carboxylates or ligands.

Common Reagents and Conditions:

    Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Substitution: Typically involves other carboxylic acids or ligands under controlled temperature and pressure conditions.

Major Products:

Scientific Research Applications

Aluminium 2-ethylhexanoate is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of aluminium 2-ethylhexanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets such as carboxylate groups and other ligands, promoting the formation of new chemical bonds. This compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and lower activation energy barriers .

Comparison with Similar Compounds

  • Aluminium tris(2-ethylhexanoate)
  • Aluminium octoate
  • Aluminium caprylate

Comparison: Aluminium 2-ethylhexanoate is unique due to its moderate solubility in organic solvents and its excellent thermal stability. Compared to aluminium tris(2-ethylhexanoate) and aluminium octoate, it offers better performance in catalytic applications due to its specific molecular structure and reactivity .

Properties

IUPAC Name

aluminum;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Al/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUVPCZKRKOKMU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45AlO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337909
Record name Aluminium 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3002-63-9
Record name Aluminium 2-ethylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminium 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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